2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-13(24)15-5-6-17(18(9-15)27-2)28-11-19(25)21-7-8-23-12-22-16(10-20(23)26)14-3-4-14/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCKFYGBTSPSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the acetylation of 2-methoxyphenol to form 4-acetyl-2-methoxyphenol. This reaction is usually carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with the Pyrimidine Derivative: The next step involves the synthesis of the pyrimidine derivative, which is achieved by reacting cyclopropylamine with a suitable pyrimidine precursor under controlled conditions.
Final Coupling Reaction: The final step involves coupling the phenoxy intermediate with the pyrimidine derivative through an amide bond formation. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The acetyl group can be reduced to an alcohol, which may affect the compound’s solubility and reactivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the acetyl group would yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Core Heterocycle Modifications
a. Pyrimidinone vs. Pyridazinone Derivatives The compound N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS: 922973-80-6) replaces the pyrimidinone ring with a pyridazinone. However, pyrimidinones like the target compound are more commonly associated with kinase inhibition due to their electronic similarity to ATP’s adenine .
b. Substitutions on the Pyrimidinone Ring
- 4-Methylpyrimidinone Derivative: The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide () substitutes cyclopropyl with methyl. Methyl groups are smaller and less sterically hindering but may reduce metabolic stability compared to cyclopropyl’s rigid, three-membered ring .
- Thieno[3,4-c]pyrrole Derivatives: The European Patent compound () replaces pyrimidinone with a thienopyrrole fused ring. This modification introduces sulfur atoms and a planar structure, which could enhance π-π stacking but reduce solubility .
Acetamide Linker and Phenoxy Group Variations
- Goxalapladib (CAS-412950-27-7): This naphthyridine-based acetamide () features a trifluoromethyl biphenyl group instead of the acetyl-methoxyphenoxy moiety. The trifluoromethyl group increases electronegativity and bioavailability but introduces higher synthetic complexity .
- Dimethylphenoxy Derivatives: Compounds in use 2,6-dimethylphenoxy groups, which lack the acetyl group but add steric bulk. The absence of acetyl may reduce interaction with hydrophobic enzyme pockets compared to the target compound .
Physical Data
| Property | Target Compound | 4-Methylpyrimidinone Analog | Pyridazinone Analog |
|---|---|---|---|
| Melting Point (°C) | Not Reported | 224–226 | Not Reported |
| Molecular Weight (g/mol) | ~447.5 (estimated) | 393.44 | 393.44 |
| Key NMR Signals (δ ppm) | Acetyl (~2.3) | CH3 (~2.21) | Pyridazinone C=O (~N/A) |
Pharmacological Implications
- Kinase Inhibition: The pyrimidinone core and acetamide linker align with kinase inhibitor pharmacophores. Cyclopropyl may enhance selectivity over methyl-substituted analogs by reducing off-target interactions .
- Anti-inflammatory Potential: The acetyl-methoxyphenoxy group resembles COX-2 inhibitor scaffolds (e.g., celecoxib), suggesting anti-inflammatory applications. This contrasts with Goxalapladib’s atherosclerosis focus .
- Metabolic Stability : Cyclopropyl’s rigidity likely improves half-life compared to linear alkyl chains in and compounds .
Biological Activity
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique combination of aromatic and heterocyclic structures, which contributes to its biological activity. The synthesis typically involves:
- Formation of the Phenoxy Intermediate : Acetylation of 2-methoxyphenol to yield 4-acetyl-2-methoxyphenol, often using acetic anhydride and sulfuric acid as a catalyst.
- Coupling with Pyrimidine Derivative : Reacting cyclopropylamine with a suitable pyrimidine precursor under controlled conditions to form the final product.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro Testing : The compound showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 3.91 µg/mL for Staphylococcus epidermidis to 62.5–500 µg/mL for Enterobacterales .
Cytotoxicity
Cytotoxicity assays indicated that the compound can influence cell viability in different cancer cell lines. For example:
- Cell Line Studies : At concentrations of 100 µM and 200 µM over 24 and 48 hours, the compound displayed varied effects on cell viability, with some derivatives enhancing cell viability beyond 100% in specific assays .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including enzymes involved in inflammation and microbial resistance:
- Enzyme Inhibition : It has been suggested that compounds with similar structures may inhibit myeloperoxidase (MPO), an enzyme linked to several inflammatory diseases . This inhibition could provide therapeutic benefits in conditions like vasculitis and cardiovascular diseases.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives, including the target compound:
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus ATCC 43300 | 15.62 | 31.25 |
| Compound B | E. coli | 62.5 | >2000 |
| Target Compound | S. epidermidis ATCC 12228 | 3.91 | 15.62 |
This table illustrates the comparative effectiveness of the target compound against notable bacterial strains, highlighting its potential as an antimicrobial agent .
Q & A
Q. What are the foundational synthetic strategies for synthesizing this acetamide derivative?
The synthesis typically involves multi-step reactions, including substitution, condensation, and reduction. For example:
- Substitution reactions under alkaline conditions to introduce functional groups (e.g., methoxy or cyclopropyl moieties) .
- Condensation reactions using condensing agents (e.g., DMF with potassium carbonate) to form acetamide linkages .
- Reduction steps (e.g., iron powder in acidic conditions) to convert nitro intermediates to amines . Monitoring via TLC ensures reaction completion, followed by purification via crystallization .
Q. How is the compound characterized to confirm purity and structural integrity?
Key methods include:
- Spectroscopy : IR (to confirm functional groups like carbonyl), ¹H/¹³C NMR (to verify proton environments), and MS (for molecular weight validation) .
- Elemental analysis : To validate empirical formulas (e.g., C, H, N percentages) .
- Chromatography : TLC/HPLC for purity assessment (>95% threshold for research-grade material) .
Table 1 : Representative Characterization Data (from analogous compounds)
| Method | Key Peaks/Data | Reference |
|---|---|---|
| IR (cm⁻¹) | 1667 (C=O), 3044 (Ar-H) | |
| ¹H NMR (δ) | 3.8 ppm (-OCH₃), 7.5 ppm (Ar-H) | |
| MS (m/z) | 430.2 (M+1) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (temperature, solvent ratio, catalyst loading) to minimize trial-and-error approaches .
- Computational modeling : Quantum chemical calculations predict reaction pathways, while machine learning models optimize parameters (e.g., solvent polarity, steric effects) .
- Hybrid approaches : Integrate computational predictions with small-scale experimental validation to narrow optimal conditions .
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo results) be resolved?
- Mechanistic studies : Use biochemical assays (e.g., enzyme inhibition, receptor binding) to validate target engagement .
- Metabolic profiling : LC-MS/MS identifies metabolites that may alter activity in vivo .
- Dose-response analysis : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) to reconcile discrepancies .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound?
- Core modification : Systematically alter substituents (e.g., cyclopropyl, methoxy groups) to assess impact on bioactivity .
- Bioisosteric replacement : Substitute functional groups (e.g., pyrimidinone with thiazolidinedione) to enhance solubility or potency .
- 3D-QSAR modeling : Use molecular docking and pharmacophore mapping to predict interactions with biological targets .
Methodological Challenges
Q. How should researchers handle hazardous intermediates during synthesis?
- Safety protocols : Use fume hoods, PPE, and inert atmospheres for reactions involving volatile/toxic reagents (e.g., chloroacetyl chloride) .
- Waste management : Neutralize acidic/byproduct streams before disposal .
- Real-time monitoring : In-line FTIR or Raman spectroscopy reduces exposure risks by minimizing manual sampling .
Q. What statistical approaches are recommended for analyzing heterogeneous datasets (e.g., mixed spectroscopic and bioassay data)?
- Multivariate analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) correlates spectral data with bioactivity .
- Machine learning : Train models on high-dimensional data to predict outcomes (e.g., toxicity, yield) .
- Data normalization : Standardize variables (e.g., z-score normalization) to reduce batch effects .
Integration of Computational and Experimental Workflows
Q. How can computational tools accelerate the discovery of novel derivatives?
- Reaction path searching : Tools like GRRM or Gaussian identify low-energy transition states for complex reactions .
- Virtual screening : Molecular dynamics simulations prioritize derivatives with favorable binding affinities .
- Retrosynthetic planning : AI platforms (e.g., Chematica) propose feasible synthetic routes for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
